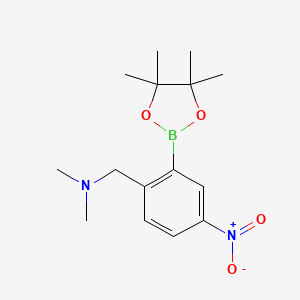
2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” is a type of boronic acid ester. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). The pinacol ester group in the compound refers to the pinacol boronate ester functional group, which is often used in organic synthesis .
Synthesis Analysis
The synthesis of arylboronic pinacol esters from arylamines has been described in the literature . This transformation affords borylation products in good yields under mild reaction conditions. This strategy can be easily carried out in gram-scale, demonstrating the practical usefulness of the method .Molecular Structure Analysis
The molecular structure of “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” is represented by the empirical formula C14H22BNO2 . The molecular weight of the compound is 247.14 .Chemical Reactions Analysis
The Pinacol Rearrangement is a reaction that occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .Physical And Chemical Properties Analysis
The compound “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” is a solid at room temperature . The melting point is between 50-54 °C .Aplicaciones Científicas De Investigación
Applications in Organic Synthesis and Material Science
Vinylation of Nitrones : A study demonstrated the activation of vinylboronic esters of pinacol with dimethylzinc, enabling nucleophilic addition onto nitrones to produce N-allylic hydroxylamines in excellent yields, illustrating the utility of boronic esters in creating valuable organic intermediates (Pandya et al., 2003).
Phosphorescence Properties : Simple arylboronic esters were found to exhibit phosphorescence in the solid state at room temperature, a remarkable finding considering these molecules do not contain heavy atoms typically required for phosphorescence. This opens up new avenues for the use of boronic esters in material science, particularly in the development of organic phosphorescent materials (Shoji et al., 2017).
Borylation of Polyfluoroarenes : The transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation and transmetalation showcases the role of boronic esters in synthesizing boronate esters from partially fluorinated arenes. This highlights the adaptability of boronic esters in facilitating the functionalization and diversification of aromatic compounds (Zhou et al., 2016).
Electrochemical Applications : The preparation of a multifunctional thin film surface through consecutive electrodeposition of nitrophenyl and phenylboronic acid pinacol ester diazonium salts underscores the potential of boronic esters in creating functional surfaces for binding platinum nanoparticles and yeast cells, indicating their utility in biosensing and electrochemical applications (Harper et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)13-9-12(18(19)20)8-7-11(13)10-17(5)6/h7-9H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQMHHYFJSBDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2629599.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)
![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)
![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide](/img/structure/B2629604.png)
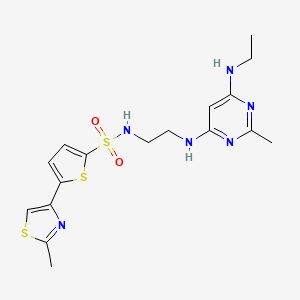
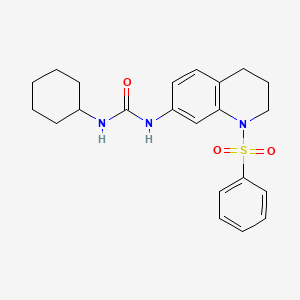
![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)
![2-Cyclopropyl-4-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2629610.png)
![1-(3-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)


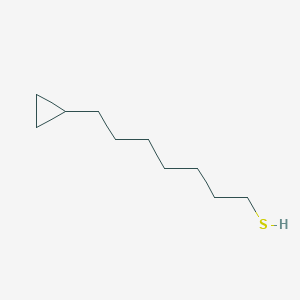
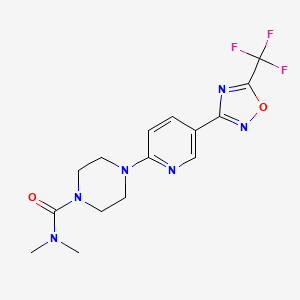
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)